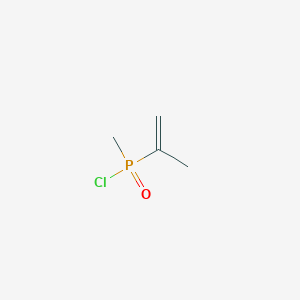
Methyl(prop-1-en-2-yl)phosphinic chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(prop-1-en-2-yl)phosphinic chloride is an organophosphorus compound characterized by the presence of a phosphinic chloride group attached to a methyl(prop-1-en-2-yl) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(prop-1-en-2-yl)phosphinic chloride typically involves the reaction of phosphinic chloride with methyl(prop-1-en-2-yl) compounds under controlled conditions. One common method involves the use of dichlorophosphine or dichlorophosphine oxide as starting materials, which react with methyl(prop-1-en-2-yl) compounds in the presence of a catalyst . The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(prop-1-en-2-yl)phosphinic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or ethanol for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphinic acid derivatives, phosphine derivatives, and substituted phosphinic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Methyl(prop-1-en-2-yl)phosphinic chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl(prop-1-en-2-yl)phosphinic chloride involves its interaction with molecular targets, such as enzymes or receptors, through its phosphinic chloride group. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target . The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methyl(prop-1-en-2-yl)phosphinic chloride include:
2-methylprop-1-ene: An alkene with a similar prop-1-en-2-yl group.
Phosphinic acid derivatives: Compounds with similar phosphinic acid functional groups.
Uniqueness
Its ability to undergo a variety of chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
67570-06-3 |
|---|---|
Molekularformel |
C4H8ClOP |
Molekulargewicht |
138.53 g/mol |
IUPAC-Name |
2-[chloro(methyl)phosphoryl]prop-1-ene |
InChI |
InChI=1S/C4H8ClOP/c1-4(2)7(3,5)6/h1H2,2-3H3 |
InChI-Schlüssel |
JKBAWEBWENLSSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)P(=O)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


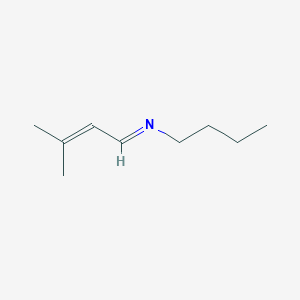
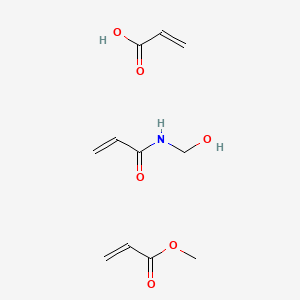
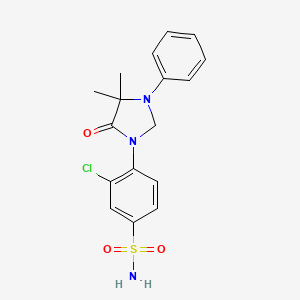


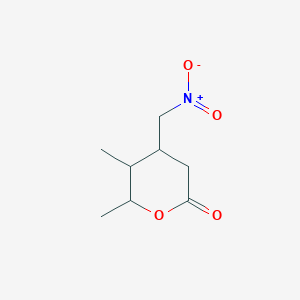
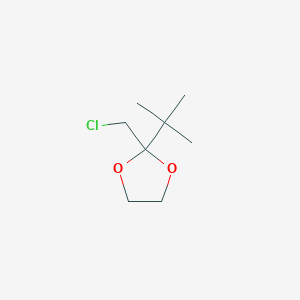
![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
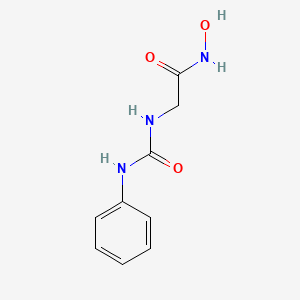
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
![4-[2-({2-Hydroxy-3-[(3-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14480992.png)
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)
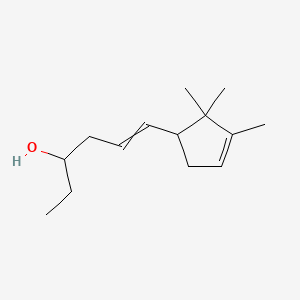
![4,7-Dimethyl-4,4a,5,6-tetrahydrocyclopenta[c]pyran-1,3-dione](/img/structure/B14481010.png)
